molecular formula C22H22N2O4 B6006987 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one

Cat. No.: B6006987
M. Wt: 378.4 g/mol
InChI Key: QDQWIJOWIULVSE-UHFFFAOYSA-N
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Description

3-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one is a complex organic compound with a unique structure that combines a chromen-4-one core with a piperazine ring and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-22-17(14-26-19-4-2-1-3-18(19)22)13-24-9-7-23(8-10-24)12-16-5-6-20-21(11-16)28-15-27-20/h1-6,11,14H,7-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQWIJOWIULVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=COC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups. The final step involves the attachment of the benzodioxole moiety, which can be accomplished through various coupling reactions, such as palladium-catalyzed cross-coupling or copper-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring consistent product quality and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being targeted, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one has a variety of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as a component in various industrial processes

Mechanism of Action

The mechanism of action of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, or other proteins that play key roles in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of their activity and subsequent changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the chromen-4-one core, piperazine ring, and benzodioxole moiety allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.

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